N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity Prediction
The synthesis of compounds containing the 1,3,4-oxadiazole ring, including structures similar to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", has been explored for predicting biological activity. A study by Kharchenko et al. (2008) discusses the one-pot condensation process leading to novel bicyclic systems and presents a prediction of biological activities for the synthesized compounds, indicating the method's potential for creating pharmacologically active molecules Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).
Anticancer and Anti-Inflammatory Agents
Research by Gangapuram and Redda (2009) focuses on the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as potential anti-inflammatory and anticancer agents. This work highlights the compound's role in the development of treatments for inflammation and cancer Gangapuram, M., & Redda, K. (2009).
Anti-Influenza Virus Activity
A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported by Hebishy et al. (2020), demonstrating significant antiviral activities against the H5N1 influenza virus. This study presents a new route for creating compounds with potent antiviral properties, potentially offering new avenues for antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).
Antimicrobial Screening
Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles heterocycles, demonstrating considerable potential antibacterial and antifungal activities. This study underlines the antimicrobial potential of compounds related to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", showcasing their application in combating microbial infections Desai, N., Bhatt, N., & Dodiya, A. (2016).
Antitubercular Activity
Nayak et al. (2016) explored the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising antitubercular activities. This work emphasizes the role of 1,3,4-oxadiazole derivatives in developing new treatments for tuberculosis, highlighting their therapeutic potential Nayak, N., Ramprasad, J., & Dalimba, U. (2016).
Antioxidant Activity
Bondock, Adel, and Etman (2016) investigated the synthesis and antioxidant evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, identifying compounds with excellent antioxidant activity. This study provides insights into the compound's utility in combating oxidative stress-related diseases Bondock, S., Adel, S., & Etman, H. (2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQCBWQEAGTSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.